(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is a complex organic compound featuring a unique arrangement of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the coupling of this intermediate with a piperidine derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of high-performance strains of microorganisms for the biosynthesis of amino acid precursors, which are then chemically modified to produce the final compound . This approach leverages advances in metabolic engineering and synthetic biology to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a brominated imidazo core and are used in similar applications.
Uniqueness
(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20BrN5O2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
benzyl (3S)-3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20BrN5O2/c20-16-15-17(21)22-8-10-25(15)18(23-16)14-7-4-9-24(11-14)19(26)27-12-13-5-2-1-3-6-13/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H2,21,22)/t14-/m0/s1 |
InChI Key |
MJKBIYQVKABOST-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4N)Br |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.